molecular formula C8H8N4O2 B1489285 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1502101-54-3

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1489285
CAS No.: 1502101-54-3
M. Wt: 192.17 g/mol
InChI Key: WMSAGRVUSWUBRD-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound features a pyrazole ring fused to a pyrimidine ring, with an amino group at the 6th position and a carboxylic acid group at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazole and pyrimidine derivatives.

  • Reaction Conditions: The reaction involves multiple steps, including nitration, reduction, and cyclization. The conditions may vary, but common reagents include strong acids, bases, and oxidizing agents.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or hydrogenation over a palladium catalyst.

  • Substitution: Thionyl chloride (SOCl₂) for esterification or ammonia (NH₃) for amidation.

Major Products Formed:

  • Oxidation: 6-Nitro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Reduction: this compound.

  • Substitution: Methyl ester or amide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to the active site of an enzyme, inhibiting its activity, or modulating a signaling pathway.

Comparison with Similar Compounds

  • 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness: 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSAGRVUSWUBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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